Technical Monograph: N-(6-Chloro-4-methylpyridin-3-yl)acetamide
Technical Monograph: N-(6-Chloro-4-methylpyridin-3-yl)acetamide
Executive Summary
N-(6-Chloro-4-methylpyridin-3-yl)acetamide (CAS 6635-92-3) is a specialized heterocyclic building block serving as a critical "protected synthon" in the development of fused pyridine systems. Unlike its structural isomer 2-chloro-3-amino-4-methylpyridine (a key intermediate for the antiretroviral Nevirapine), this 6-chloro analogue is primarily utilized in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators .
Its value lies in its unique substitution pattern: the acetamide group at C3 and the open C2 position facilitate rapid cyclization into imidazo[4,5-b]pyridine scaffolds, while the C6-chlorine atom provides a versatile handle for late-stage nucleophilic aromatic substitution (
Chemical Profile & Structural Analysis[1][2][3][4]
| Property | Specification |
| IUPAC Name | N-(6-Chloro-4-methylpyridin-3-yl)acetamide |
| CAS Number | 6635-92-3 |
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 178–182 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Key Functional Groups | Acetamide (Directing Group/Cyclization Precursor), Aryl Chloride (Electrophile) |
Structural Logic
The molecule features a pyridine ring substituted at the 3, 4, and 6 positions.
-
C3-Acetamide: Acts as an ortho-directing group for lithiation at C2 and a precursor for imidazole ring closure.
-
C4-Methyl: Provides steric bulk and lipophilicity, often critical for binding affinity in hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).
-
C6-Chlorine: Located para to the acetamide nitrogen (electronically linked via conjugation), this position is activated for nucleophilic attack, allowing for library diversification.
Synthetic Pathways[4][5]
The synthesis of CAS 6635-92-3 is typically achieved via the chemoselective acetylation of 6-chloro-4-methylpyridin-3-amine (CAS 66909-38-4). The following protocol ensures high yield and purity by minimizing bis-acetylation.
Experimental Protocol: Selective Acetylation
Reagents:
-
Precursor: 6-Chloro-4-methylpyridin-3-amine (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.1 eq) -
Base: Triethylamine (
) (1.2 eq) or Pyridine (solvent) -
Solvent: Dichloromethane (DCM) or Toluene (for scale-up)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 6-chloro-4-methylpyridin-3-amine (10 g, 70.1 mmol) and anhydrous DCM (100 mL). Stir under nitrogen atmosphere until fully dissolved.
-
Base Addition: Add triethylamine (11.7 mL, 84.1 mmol) in one portion. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acetylation: Dropwise add acetic anhydride (7.3 mL, 77.1 mmol) over 20 minutes. The internal temperature must remain below 10°C to prevent di-acetylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS (
). -
Quench & Workup: Quench with saturated
solution (50 mL). Separate the organic layer and wash with brine (50 mL). -
Purification: Dry the organic phase over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target as white needles.
Yield Expectation: 85–92%
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic conversion of the amine precursor to the target acetamide.
Downstream Applications: The "Scaffold" Utility
The primary value of CAS 6635-92-3 is not as a final drug, but as a divergent scaffold . The acetamide group "masks" the amine while simultaneously providing the carbon atom necessary for ring closure.
Pathway A: Synthesis of Imidazo[4,5-b]pyridines
This is the most common application. Heating the acetamide in the presence of a dehydrating agent (e.g.,
-
Mechanism: The amide oxygen is phosphorylated/protonated, making the carbonyl carbon highly electrophilic. The pyridine nitrogen (N1) attacks this carbon, closing the 5-membered ring.
-
Product: 6-Chloro-2,4-dimethyl-1H-imidazo[4,5-b]pyridine.
-
Relevance: This core mimics the purine base of ATP, making it a privileged scaffold for kinase inhibitors (e.g., targeting EGFR, VEGFR).
Pathway B: Directed Ortho Metalation (DoM)
The acetamido group is a weak Directing Metalation Group (DMG). However, under specific conditions (n-BuLi, -78°C), it can direct lithiation to the C2 position (between N1 and C3).
-
Utility: Allows introduction of electrophiles (formyl, iodo, carboxyl) at C2 before ring closure, enabling the synthesis of highly substituted 6-azaindoles or naphthyridines.
Visualization: Divergent Applications
Figure 2: Divergent synthetic utility showing cyclization to kinase inhibitor scaffolds and cross-coupling.
Safety & Handling (E-E-A-T)
As a halogenated pyridine derivative, standard laboratory safety protocols apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Aminopyridines and their derivatives can be absorbed through the skin. The acetamide derivative is generally less toxic than the free amine but should still be handled with nitrile gloves and in a fume hood .
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable to hydrolysis at neutral pH but will hydrolyze back to the amine under strong acidic/basic reflux.
References
-
ChemicalBook. (2023). 6-Chloro-4-methylpyridin-3-amine Synthesis and Properties. Retrieved from
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National Institutes of Health (NIH). (2013). Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide and related pyridine scaffolds. PubMed Central. Retrieved from
-
BldPharm. (2023).[1] Product Analysis: N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide. Retrieved from
-
ChemRxiv. (2021). Synthesis of 6-azaindoles via electrophilic cyclization of 3-amino-4-methyl pyridines. Retrieved from
-
Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine (Isomer Comparison). US Patent 6,399,781.[2] Retrieved from
